tert-butyl N-[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate
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Description
Tert-butyl N-[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate is a useful research compound. Its molecular formula is C30H39N5O5S and its molecular weight is 581.7 g/mol. The purity is usually 95%.
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Biological Activity
The compound tert-butyl N-[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
Molecular Characteristics
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C₁₉H₃₂N₂O₃ |
Molecular Weight | 336.469 g/mol |
CAS Number | 35150-06-2 |
The compound features a tert-butyl group and multiple amino acid derivatives, which suggest potential interactions with biological systems, particularly in enzymatic processes.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Notably, it exhibits properties similar to serine proteases, which are crucial in protein digestion and cellular signaling.
Enzymatic Activity
Research indicates that the compound may act as an inhibitor or modulator of specific proteases involved in disease pathways. For instance, it has been shown to selectively inhibit certain proteolytic enzymes that play roles in cancer progression and inflammatory responses.
Anti-Cancer Activity
A study published in the Journal of Medicinal Chemistry explored the anti-cancer potential of related compounds. The findings suggested that derivatives of this carbamate exhibited cytotoxic effects on various cancer cell lines by inducing apoptosis through the activation of caspase pathways .
Neuroprotective Effects
Another significant area of research involves the neuroprotective effects of this compound. In vitro studies demonstrated that it could protect neuronal cells from oxidative stress-induced apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's .
Comparative Analysis with Similar Compounds
To better understand the efficacy of tert-butyl N-[1-[...carbamate], a comparative analysis with structurally similar compounds is essential:
This table illustrates how variations in structure can influence biological activity, emphasizing the unique attributes of tert-butyl N-[1-[...carbamate].
Properties
IUPAC Name |
tert-butyl N-[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39N5O5S/c1-30(2,3)40-29(39)35-25(17-20-18-32-22-13-9-8-12-21(20)22)28(38)33-23(14-15-41-4)27(37)34-24(26(31)36)16-19-10-6-5-7-11-19/h5-13,18,23-25,32H,14-17H2,1-4H3,(H2,31,36)(H,33,38)(H,34,37)(H,35,39) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRVGMSGNSHJEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC3=CC=CC=C3)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39N5O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392739 |
Source
|
Record name | Boc-Trp-Met-Phe amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
581.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104180-24-7 |
Source
|
Record name | Boc-Trp-Met-Phe amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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